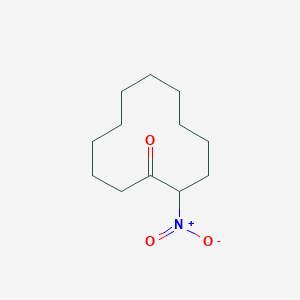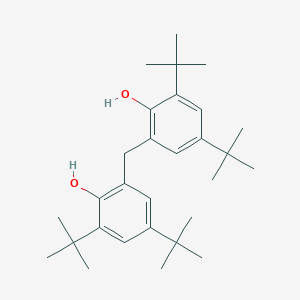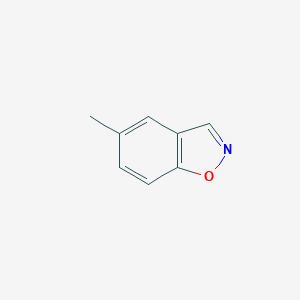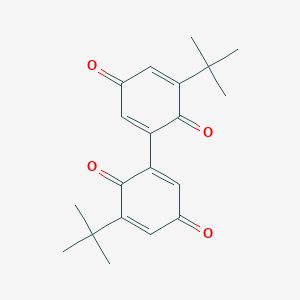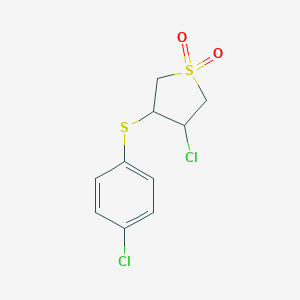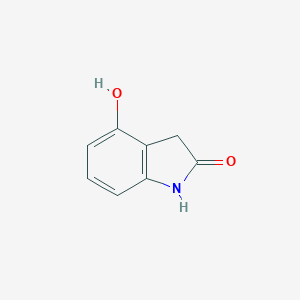![molecular formula C9H8S B081734 7-Methylbenzo[b]thiophene CAS No. 14315-15-2](/img/structure/B81734.png)
7-Methylbenzo[b]thiophene
Vue d'ensemble
Description
7-Methylbenzo[b]thiophene is a heterocyclic aromatic compound that consists of a benzene ring fused to a thiophene ring with a methyl group attached at the seventh position. This compound is part of the broader class of benzothiophenes, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbenzo[b]thiophene can be achieved through various methods. One common approach involves the cyclization of 2-methylthiophenol with 1,2-dibromoethane under basic conditions. Another method includes the palladium-catalyzed cross-coupling reaction of 2-bromothiophene with methylmagnesium bromide followed by cyclization.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microwave-assisted synthesis. This method provides rapid access to the compound with high yields. For instance, the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at elevated temperatures can efficiently produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methylbenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine, while nucleophilic substitutions often involve organolithium or Grignard reagents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzo[b]thiophenes.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
7-Methylbenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: this compound is utilized in the production of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes
Mécanisme D'action
The mechanism of action of 7-Methylbenzo[b]thiophene involves its interaction with various molecular targets. In medicinal chemistry, it can act as an inhibitor of specific enzymes or receptors, modulating biological pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Benzo[b]thiophene: Lacks the methyl group at the seventh position.
2-Methylbenzo[b]thiophene: Methyl group is attached at the second position.
3-Methylbenzo[b]thiophene: Methyl group is attached at the third position.
Uniqueness: 7-Methylbenzo[b]thiophene is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with enzymes, receptors, and other molecular targets, making it a valuable compound for targeted research and applications .
Propriétés
IUPAC Name |
7-methyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHVNUSWMTZFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879737 | |
| Record name | 7-Methylbenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14315-15-2 | |
| Record name | Benzo(b)thiophene, 7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014315152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methylbenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-1-benzothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the interaction between 7-methylbenzo[b]thiophene and palladium?
A1: The research investigates the coordination chemistry of this compound with palladium(II), forming complexes like trans-dichlorobis(2,3-dihydro-7-methylbenzo[b]thiophene)palladium(II) []. This is important because such complexes can act as catalysts in various organic reactions. Understanding the structure and behavior of these complexes provides insights into their catalytic activity and potential applications in organic synthesis.
Q2: How was the structure of the trans-dichlorobis(2,3-dihydro-7-methylbenzo[b]thiophene)palladium(II) complex confirmed?
A2: The structure of the complex was confirmed using single-crystal X-ray diffraction studies []. This technique provides a three-dimensional representation of the molecule, confirming the coordination geometry around the palladium atom and the spatial arrangement of the this compound ligands.
Q3: What was observed when the palladium complexes were exposed to molecular hydrogen?
A3: The research revealed that the palladium complexes, including the one with this compound, were unstable in the presence of molecular hydrogen at ambient conditions []. This instability resulted in the liberation of the parent dihydrobenzothiophenes and the formation of elemental palladium. This finding suggests potential applications of these complexes in catalytic hydrogenation reactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
